![molecular formula C17H18N2O4S B4768526 N-(3-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4768526.png)
N-(3-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including N-(3-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide, often involves reactions that introduce sulfonyl and acetyl functional groups to a benzamide backbone. For instance, the reaction of N-sulfonylamines with 3-dimethylamino-2H-azirines leads to the formation of various cyclic compounds, showcasing the reactivity of sulfonyl and amino groups under certain conditions (Tornus, Schaumann, & Adiwidjaja, 1996)1. Another relevant synthesis involves the reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives with N,N dimethyl formamide dimethyl acetal (DMF-DMA), demonstrating the synthetic routes available for incorporating acetyl and sulfonyl groups into aromatic systems (Fahim & Shalaby, 2019)2.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide often features complex intermolecular interactions, including hydrogen bonding, which stabilize their conformation. The molecular conformation and stabilization mechanisms have been studied using Density Functional Theory (DFT) calculations, providing insights into the electronic structure and reactivity of these compounds (Oztaslar & Arslan, 2023)3.
Chemical Reactions and Properties
Benzamide derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. For example, the reactions of benzamide derivatives with hydrazine hydrate or hydroxylamine result in the synthesis of novel compounds, highlighting the versatility of these frameworks in chemical synthesis (Fahim & Shalaby, 2019)2. The chemical reactivity of these compounds towards nitrogen nucleophiles and other reagents further illustrates the broad range of reactions they can undergo, leading to the formation of diverse chemical structures.
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility and crystalline structure, are crucial for their application in material science and pharmaceuticals. Studies on similar compounds reveal that intermolecular hydrogen bonds and the crystal packing can significantly influence their physical properties, such as solubility and melting points (Gowda et al., 2010)4.
Chemical Properties Analysis
The chemical properties of N-(3-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide, like acidity, basicity, and reactivity towards electrophiles and nucleophiles, are inferred from studies on related compounds. For instance, the electrophilic and nucleophilic substitution reactions involving benzamide derivatives demonstrate their chemical versatility and reactivity, which are important for their potential applications in synthetic chemistry and pharmaceutical development (Asghar, Malik, & Mansoor, 2014)5.
properties
IUPAC Name |
N-(3-acetylphenyl)-3-(dimethylsulfamoyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12(20)13-6-4-8-15(10-13)18-17(21)14-7-5-9-16(11-14)24(22,23)19(2)3/h4-11H,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMNGXBTPKTYSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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